molecular formula C8H6F3NO2 B8776048 2-Hydroxy-6-(trifluoromethyl)benzamide

2-Hydroxy-6-(trifluoromethyl)benzamide

Cat. No. B8776048
M. Wt: 205.13 g/mol
InChI Key: PUAPEUMJURGNSA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Hydroxy-6-(trifluoromethyl)benzamide is a useful research compound. Its molecular formula is C8H6F3NO2 and its molecular weight is 205.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2-Hydroxy-6-(trifluoromethyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-Hydroxy-6-(trifluoromethyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C8H6F3NO2

Molecular Weight

205.13 g/mol

IUPAC Name

2-hydroxy-6-(trifluoromethyl)benzamide

InChI

InChI=1S/C8H6F3NO2/c9-8(10,11)4-2-1-3-5(13)6(4)7(12)14/h1-3,13H,(H2,12,14)

InChI Key

PUAPEUMJURGNSA-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)O)C(=O)N)C(F)(F)F

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-fluoro-6-(trifluoromethyl)benzamide (500 mg, 2.41 mmol) in diglyme (8.05 mL) was added potassium trimethylsilanolate (1.08 g, 8.45 mmol). The reaction mixture was stirred at 120° C. overnight. The reaction mixture was acidified with 1N HCl (30 mL) and extracted with EtOAc (3×10 mL). The combined organic layers were washed with 10% solution of LiCl in water, dried with MgSO4, filtered and evaporated under reduced pressure. The resulting residue was purified by Combiflash™ chromatography (SiO2, 12 g, elution with 20-40% EtOAc/hexanes over 40 min) to afford the title compound as solid.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
1.08 g
Type
reactant
Reaction Step One
Quantity
8.05 mL
Type
solvent
Reaction Step One
Name
Quantity
30 mL
Type
reactant
Reaction Step Two

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